5-Bromo-2-iodobenzoyl chloride

Description

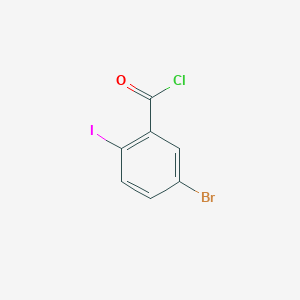

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEYMICEYDVOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293738-03-1 | |

| Record name | 5-BROMO-2-IODOBENZOYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 5 Bromo 2 Iodobenzoyl Chloride

The fundamental properties of 5-Bromo-2-iodobenzoyl chloride are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification in a laboratory setting.

| Property | Value |

| CAS Number | 293738-03-1 |

| Molecular Formula | C₇H₃BrClIO |

| Molecular Weight | 345.36 g/mol |

| Appearance | Data not available; related benzoyl chlorides are typically colorless to light yellow liquids or solids. |

Note: The data in this table is compiled from sources chemsrc.comkeyorganics.net.

Synthesis and Preparation

The primary route for the laboratory synthesis of 5-Bromo-2-iodobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 5-bromo-2-iodobenzoic acid. googleapis.comscielo.org.mx This transformation is a standard and effective method for activating the carboxylic acid.

The process typically involves suspending or dissolving 5-bromo-2-iodobenzoic acid in an inert solvent, such as dichloromethane. googleapis.com A chlorinating agent, such as oxalyl chloride or thionyl chloride, is then added, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). googleapis.comgoogle.com The reaction proceeds to convert the carboxylic acid into the more reactive acyl chloride. Upon completion, the solvent and any excess volatile reagents are removed under reduced pressure to yield the crude this compound, which is often used directly in subsequent reactions without extensive purification. googleapis.com

The precursor, 5-bromo-2-iodobenzoic acid, can itself be prepared from 2-amino-5-bromobenzoic acid via a Sandmeyer-type reaction. nbinno.comchemicalbook.com This involves diazotization of the amino group followed by substitution with iodide. chemicalbook.com

Mechanistic Investigations and Computational Chemistry in 5 Bromo 2 Iodobenzoyl Chloride Reactivity

Elucidation of Reaction Mechanisms and Pathways

The reactivity of 5-bromo-2-iodobenzoyl chloride is primarily dictated by the highly electrophilic acyl chloride functional group, which readily undergoes nucleophilic acyl substitution. However, the presence and positioning of the two different halogen atoms on the aromatic ring introduce additional layers of complexity and opportunities for subsequent functionalization, influencing reaction pathways and the selectivity of product formation.

Role of Halogen Atoms in Directing Reactivity and Regioselectivity

In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This difference in reactivity allows for selective functionalization. For instance, in reactions involving derivatives like 4-(5-bromo-2-iodobenzoyl)morpholine, Sonogashira coupling occurs preferentially at the iodo-substituted position. researchgate.net This regioselectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates an easier oxidative addition of the palladium catalyst, a critical step in the catalytic cycle.

The electronic properties of the halogens are also key. Both bromine and iodine are electron-withdrawing groups due to their inductive effect, which increases the electrophilicity of the aromatic ring and the carbonyl carbon. scbt.com Furthermore, the ability of halogen atoms to participate in halogen bonding—an attractive interaction between an electrophilic region on the halogen and a nucleophile—can influence the orientation of reactants and stabilize transition states, thereby directing the course of a reaction. researchgate.net

Illustrative Data on Halogen Reactivity in Cross-Coupling

| Feature | Carbon-Iodine (C-I) Bond | Carbon-Bromine (C-Br) Bond | Rationale |

| Relative Reactivity in Pd-Coupling | High | Moderate | Lower bond dissociation energy of C-I facilitates easier oxidative addition of the Pd catalyst. |

| Typical Use | Site for initial, selective cross-coupling. | Site for subsequent coupling after the C-I bond has reacted. | Allows for sequential, site-specific introduction of different functional groups. |

Influence of Steric and Electronic Factors on Reaction Outcomes

The outcome of reactions involving this compound is a delicate balance of steric and electronic effects.

Electronic Factors: The strong inductive electron-withdrawing nature of the bromine, iodine, and acyl chloride groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (though this is less common than reactions at the acyl chloride). More importantly, the electron-withdrawing character of the ortho-iodo and para-bromo substituents enhances the electrophilicity of the carbonyl carbon, making it a harder electrophile and more susceptible to attack by nucleophiles. scbt.com This effect is evident in standard amidation reactions where the acyl chloride reacts readily with amines to form the corresponding benzamide. nsf.govmdpi.comnih.gov

Steric Factors: The most significant steric influence arises from the large iodine atom at the ortho position relative to the acyl chloride group. This steric hindrance can impede the approach of bulky nucleophiles to the carbonyl carbon. iastate.edu Crystal structure analysis of a derivative, 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, confirms the profound steric impact of the ortho-iodo substituent. researchgate.net The analysis reveals that due to steric repulsion between the iodine atom and the carbonyl group, the iodobenzene (B50100) ring is twisted nearly perpendicular to the plane of the carbonyl group. researchgate.net This enforced conformation can affect the orbital overlap and the accessibility of the reaction center, potentially raising the activation energy for certain transformations or favoring specific rotamers in the transition state. This steric bulk may destabilize transition states in subsequent cyclization reactions, thereby influencing reaction pathways. iastate.edu

Computational Studies and Theoretical Modeling

To gain deeper insight into the complex interplay of factors governing the reactivity of this compound, computational chemistry serves as a powerful tool. Theoretical modeling, often using methods like Density Functional Theory (DFT), allows for the detailed examination of reaction mechanisms, transition state structures, and energy profiles that are often inaccessible through experimental means alone. nih.govacs.org

Activation Energy Calculations and Transition State Analysis

Computational models are employed to calculate the activation energies (Ea) for proposed reaction steps, providing a quantitative measure of the kinetic feasibility of a particular pathway. acs.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products.

A key aspect of this analysis is the characterization of transition state (TS) geometries. For example, in a nucleophilic acyl substitution reaction with an amine, a tetrahedral intermediate is formed. Computational analysis can reveal the precise bond angles and lengths in the transition state leading to this intermediate, showing how factors like the steric bulk of the ortho-iodo group distort the geometry and influence the energy barrier. researchgate.netresearchgate.net Similarly, for a palladium-catalyzed Sonogashira reaction, DFT calculations can model the transition states for oxidative addition at both the C-I and C-Br bonds. The calculated lower activation energy for the C-I bond cleavage would provide a theoretical basis for the experimentally observed regioselectivity. nih.gov

Illustrative Calculated Energies for a Hypothetical Reaction Pathway

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| 1 | Reactants + Catalyst | 0.0 | Starting point of the reaction. |

| 2 | Oxidative Addition TS (at C-I) | +15.5 | Transition state for the cleavage of the C-I bond by a palladium catalyst. |

| 3 | Oxidative Addition Intermediate | -5.2 | Stable intermediate formed after C-I bond cleavage. |

| 4 | Oxidative Addition TS (at C-Br) | +22.0 | Higher energy transition state for the cleavage of the C-Br bond, indicating a slower reaction. |

Note: The energy values are illustrative, based on principles from computational studies of similar systems, and serve to demonstrate the application of theoretical calculations. nih.govacs.org

Prediction of Reaction Selectivity and Pathway Energetics

For this compound, theoretical models can rationalize the high regioselectivity observed in sequential cross-coupling reactions. A full potential energy surface calculation would show a distinct "valley" corresponding to the reaction pathway initiated by oxidative addition at the C-I bond, while the pathway involving the C-Br bond would have a significantly higher initial energy barrier, making it kinetically disfavored. nih.gov

Furthermore, computational studies can predict how changes in ligands on a metal catalyst or variations in solvent might alter the energy landscape. nih.gov For example, the model could show how a specific ligand stabilizes the transition state for one pathway more than another, thus enhancing selectivity. This predictive capability is invaluable for optimizing reaction conditions and designing novel synthetic strategies.

Spectroscopic Characterization of 5 Bromo 2 Iodobenzoyl Chloride Derived Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the case of derivatives of 5-bromo-2-iodobenzoyl chloride, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring gives rise to characteristic splitting patterns and chemical shifts. For instance, in 5-bromo-2-iodo-N-isopropylbenzamide, the aromatic protons appear as a doublet at δ 7.69 ppm and two multiplets between δ 7.52-7.48 ppm and δ 7.24-7.19 ppm. semanticscholar.orgnih.gov The signals for the isopropyl group are also clearly visible, with a multiplet for the CH group and a doublet for the two methyl groups. semanticscholar.orgnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of 5-bromo-2-iodo-N-isopropylbenzamide shows the carbonyl carbon at δ 167.0 ppm. semanticscholar.orgnih.gov The carbon atoms of the aromatic ring resonate in the typical downfield region, with their exact shifts influenced by the bromo and iodo substituents. The carbons attached to the halogens are also identifiable, such as the C-I bond at approximately δ 90.4 ppm. semanticscholar.orgnih.gov

Further derivatization, such as in Sonogashira coupling reactions of 5-bromo-2-iodo-N-morpholinebenzamide, leads to more complex NMR spectra. For example, in 5-bromo-2-((4-methoxyphenyl)ethynyl)morpholinebenzamide, the introduction of the arylethynyl group results in additional aromatic signals and a characteristic signal for the methoxy (B1213986) group at δ 3.84 ppm in the ¹H NMR spectrum. researchgate.net The ¹³C NMR spectrum shows the two alkyne carbons at approximately δ 94.4 and 84.6 ppm. researchgate.net

Table 1: ¹H and ¹³C NMR Data for 5-Bromo-2-iodo-N-isopropylbenzamide semanticscholar.orgnih.gov

| Assignment | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |

|---|---|---|

| Aromatic CH | 7.69 (d, J = 8.0 Hz, 1H) | 141.1 |

| Aromatic CH | 7.52–7.48 (m, 1H) | 134.0 |

| Aromatic CH | 7.24–7.19 (m, 1H) | 131.2 |

| NH | 5.58 (brs, 1H) | - |

| CH (isopropyl) | 4.36–4.16 (m, 1H) | 42.4 |

| CH₃ (isopropyl) | 1.29 (d, J = 6.5 Hz, 6H) | 22.6 |

| C=O | - | 167.0 |

| C-Br | - | 122.6 |

| C-I | - | 90.4 |

| Aromatic C | - | 144.1 |

Table 2: Selected NMR Data for Sonogashira Coupling Products of 5-bromo-2-iodo-N-morpholinebenzamide researchgate.net

| Compound | Selected ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Selected ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

|---|---|---|

| 5-Bromo-2-((4-methoxyphenyl)ethynyl)morpholinebenzamide | 7.52-7.47 (m, 2H), 7.44-7.37 (m, 3H), 6.88 (app d, 2H), 3.84 (s, 3H) | 167.2 (C=O), 160.1, 139.7, 133.2, 133.1, 132.2, 129.7, 122.5, 119.5, 114.24, 114.19, 94.4 (C≡C), 84.6 (C≡C), 55.4 (OCH₃) |

| 5-Bromo-2-((4-(dimethylamino)phenyl)ethynyl)morpholinebenzamide | 7.49-7.45 (m, 2H), 7.38-7.32 (m, 3H), 6.64 (app d, 2H), 3.00 (s, 6H) | 167.4 (C=O), 150.4, 139.4, 133.0, 132.8, 132.1, 129.7, 121.7, 120.1, 111.7, 108.6, 96.0 (C≡C), 84.0 (C≡C), 40.1 (N(CH₃)₂) |

| 5-Bromo-2-((4-cyanophenyl)ethynyl)morpholinebenzamide | 7.66 (app d, 2H), 7.58-7.54 (m, 3H), 7.51 (app d, 1H), 7.44(dd, J=8.2 Hz J= 0.26 Hz, 1H) | 166.9 (C=O), 140.4, 133.8, 132.6, 132.4, 132.2, 130.0, 127.2, 124.2, 118.4, 118.3 (CN), 112.5, 92.2 (C≡C), 89.9 (C≡C) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For derivatives of this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. This band typically appears in the region of 1640-1690 cm⁻¹. For example, in 5-bromo-2-iodo-N-isopropylbenzamide, this peak is observed at 1642 cm⁻¹. semanticscholar.orgnih.gov The N-H stretching vibration of the amide group is also a key diagnostic peak, usually appearing as a broad band around 3255 cm⁻¹. semanticscholar.orgnih.gov

In more complex derivatives, such as those resulting from Sonogashira couplings, additional characteristic bands are observed. For instance, the C≡C stretching vibration of the alkyne group in 5-bromo-2-((4-methoxyphenyl)ethynyl)morpholinebenzamide appears at 2212 cm⁻¹. researchgate.net The presence of other functional groups, like a nitro group in 5-bromo-2-((4-nitrophenyl)ethynyl)morpholinebenzamide, gives rise to strong, distinct absorption bands (around 1528 and 1347 cm⁻¹ for the NO₂ group). researchgate.net

Table 3: Key IR Absorption Bands for this compound Derivatives

| Compound | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| 5-Bromo-2-iodo-N-isopropylbenzamide | 1642 | 3255 | 3073, 2971 (C-H stretch) | semanticscholar.orgnih.gov |

| 5-Bromo-2-((4-methoxyphenyl)ethynyl)morpholinebenzamide | 1692 | - | 2212 (C≡C stretch), 1600 (N-C=O) | researchgate.net |

| 5-Bromo-2-((4-nitrophenyl)ethynyl)morpholinebenzamide | 1691 | - | 2217 (C≡C stretch), 1600 (N-C=O), 1528, 1347 (NO₂) | researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds.

For derivatives of this compound, HRMS is particularly useful due to the presence of bromine and iodine, which have distinctive isotopic patterns. In the analysis of 5-bromo-2-iodo-N-isopropylbenzamide, the calculated mass for the protonated molecule [M+H]⁺ (C₁₀H₁₂⁷⁹BrINO) is 367.9147, which closely matches the experimentally found value of 367.9122. semanticscholar.orgnih.gov This high level of accuracy provides strong evidence for the assigned structure.

Similarly, for the products of Sonogashira coupling reactions, HRMS confirms the incorporation of the new arylacetylene fragment. For example, the calculated mass for 5-bromo-2-((4-methoxyphenyl)ethynyl)morpholinebenzamide (C₂₀H₁₈BrNO₃) is 399.0470, and the found mass is 399.0472, further validating the structure. researchgate.net

Table 4: High-Resolution Mass Spectrometry Data for this compound Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-iodo-N-isopropylbenzamide | C₁₀H₁₂⁷⁹BrINO | [M+H]⁺ | 367.9147 | 367.9122 | semanticscholar.orgnih.gov |

| 5-bromo-2-iodo-N-morpholinebenzamide | C₁₁H₁₁BrINO₂ | - | 394.9018 | 394.9020 | researchgate.net |

| 5-Bromo-2-((4-methoxyphenyl)ethynyl)morpholinebenzamide | C₂₀H₁₈BrNO₃ | - | 399.0470 | 399.0472 | researchgate.net |

| 5-Bromo-2-((4-(dimethylamino)phenyl)ethynyl)morpholinebenzamide | C₂₁H₂₁BrN₂O₂ | - | 412.0786 | 412.0770 | researchgate.net |

| 5-Bromo-2-((4-cyanophenyl)ethynyl)morpholinebenzamide | C₂₀H₁₅BrN₂O₂ | - | 394.0317 | 394.0306 | researchgate.net |

X-ray Crystallography of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

A derivative of this compound, namely 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, has been successfully characterized by single-crystal X-ray diffraction. researchgate.net The analysis confirmed the N-acylation of 5-bromo-1H-indole-3-carbaldehyde with 2-iodobenzoyl chloride. The crystal structure reveals the spatial orientation of the bromo-indolyl and iodo-benzoyl moieties relative to each other.

The crystallographic data for this compound are summarized in the table below. The crystal system was determined to be monoclinic with the space group P2₁/c. researchgate.net The unit cell dimensions and other parameters provide a unique fingerprint for this specific crystalline form. The refinement of the crystal structure model resulted in low R-factors, indicating a good fit between the experimental data and the proposed structure.

Table 5: Crystal Data and Structure Refinement for 5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₆H₉BrINO₂ |

| Formula weight | 454.06 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.987(3) |

| b (Å) | 7.9654(16) |

| c (Å) | 13.682(3) |

| β (°) | 108.79(3) |

| Volume (ų) | 1442.2(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 2.091 |

| Absorption coefficient (mm⁻¹) | 4.922 |

| F(000) | 864 |

| Final R indices [I>2σ(I)] | R₁ = 0.0410, wR₂ = 0.0970 |

| R indices (all data) | R₁ = 0.0543, wR₂ = 0.1039 |

Emerging Research Directions and Future Prospects for 5 Bromo 2 Iodobenzoyl Chloride

Development of Advanced Organic Scaffolds and Molecular Architectures

The distinct reactivity of the three halogen sites on 5-bromo-2-iodobenzoyl chloride, combined with the reactivity of the acyl chloride group, makes it an exceptionally valuable precursor for the synthesis of advanced organic scaffolds and complex molecular architectures. The acyl chloride allows for standard reactions like esterification and amidation, while the bromo and iodo groups are ideal handles for modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This multi-handle nature enables the construction of intricate, three-dimensional molecules that are often sought after in medicinal chemistry and materials science.

Researchers are exploring the use of such poly-functionalized building blocks to construct novel heterocyclic compounds, which form the core of many pharmaceuticals. mdpi.comsemanticscholar.org For instance, the acyl chloride can be reacted with an amine to form an amide, followed by sequential, site-selective cross-coupling reactions at the iodine and bromine positions to build up molecular complexity. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled synthesis, a key strategy in the rational design of complex molecules.

Table 1: Potential Sequential Reactions of this compound

| Step | Reagent/Reaction | Functional Group Targeted | Resulting Structure |

|---|---|---|---|

| 1 | Amine (R-NH₂) | Acyl Chloride | N-substituted-5-bromo-2-iodobenzamide |

| 2 | Organoboron reagent (R'-B(OH)₂) / Suzuki Coupling | Iodo group | N-substituted-2-aryl-5-bromobenzamide |

This strategic, stepwise functionalization is crucial for creating diverse libraries of compounds for drug discovery and for synthesizing precisely defined molecular architectures for applications in molecular electronics and nanotechnology.

Strategic Derivatization for Enhanced Analytical Methodologies (e.g., LC-MS/MS)

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), chemical derivatization is a key technique used to improve the sensitivity and selectivity of analysis for compounds that are otherwise difficult to detect. nih.govmdpi.com Derivatization agents are used to modify analytes to enhance their ionization efficiency, chromatographic retention, and stability. chromtech.comgreyhoundchrom.com

This compound has potential as a specialized derivatization reagent. The benzoyl chloride moiety readily reacts with nucleophilic functional groups such as amines, phenols, and alcohols, which are common in many biomolecules like neurotransmitters, amino acids, and steroids. ddtjournal.comnih.gov This reaction attaches the bromo-iodophenyl group to the analyte.

The key advantages of using this specific reagent in LC-MS/MS would be:

Enhanced Ionization: The introduced aromatic ring can improve the ionization efficiency of the analyte in the mass spectrometer source.

Unique Isotopic Signature: The presence of both bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) and iodine (monoisotopic at ¹²⁷I) provides a highly distinctive isotopic pattern in the mass spectrum. This unique signature would make the derivatized analyte easily recognizable from the background matrix, significantly improving the selectivity and confidence in identification.

Controlled Fragmentation: Upon collision-induced dissociation (CID) in the mass spectrometer, the derivative would be expected to produce specific fragment ions, allowing for sensitive and specific detection using techniques like Multiple Reaction Monitoring (MRM). ddtjournal.com

This approach is analogous to the use of other benzoyl chloride derivatives for targeted metabolomics, where the goal is to accurately quantify a wide range of compounds in complex biological samples. nih.gov The unique halogenation of this compound would offer a novel tool for developing highly sensitive and selective quantitative assays.

Mechanistic Insights for Rational Design in Synthetic Chemistry

A deep understanding of reaction mechanisms is fundamental for the rational design of new synthetic routes and bioactive molecules. nih.govnih.gov The reactivity of this compound is primarily governed by the principles of nucleophilic acyl substitution. pearson.compearson.com The carbonyl carbon of the acyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.

The presence of the electron-withdrawing bromine and iodine atoms on the benzene (B151609) ring further increases the electrophilicity of the carbonyl carbon, making this compound even more reactive towards nucleophiles than unsubstituted benzoyl chloride. wikipedia.org This enhanced reactivity is advantageous for driving reactions to completion, often under mild conditions.

Table 2: Factors Influencing the Reactivity of this compound

| Feature | Mechanistic Effect | Consequence in Synthesis |

|---|---|---|

| Acyl Chloride Group | Highly electrophilic carbonyl carbon; chloride is a good leaving group. | Rapid reaction with a wide range of nucleophiles (alcohols, amines, etc.). wikipedia.org |

| Bromo and Iodo Substituents | Inductive electron withdrawal from the aromatic ring. | Increased electrophilicity and reactivity of the acyl chloride group. |

| Steric Hindrance | The iodine atom at the ortho position may sterically hinder the approach of bulky nucleophiles. | Potential for selectivity in reactions with different sized nucleophiles. |

| Differential Halogen Reactivity | C-I bond is weaker and more reactive in cross-coupling than the C-Br bond. | Enables sequential, site-selective functionalization of the aromatic ring. |

This predictable reactivity allows chemists to use the molecule in a controlled manner. For example, in a one-pot synthesis, a nucleophile could first be reacted with the acyl chloride group, followed by the addition of a palladium catalyst and a coupling partner to selectively react at the iodine position. This level of control is essential for the efficient and rational synthesis of complex target molecules, minimizing the need for extensive protecting group strategies. nih.gov

Applications in Advanced Material Science for Tailored Properties

The unique combination of a reactive acyl group and multiple halogen substituents makes this compound an attractive monomer or precursor for the synthesis of advanced functional materials and polymers. gunjalindustries.com Benzoyl chloride and its derivatives are already used as building blocks for high-performance polymers like polyesters and polyamides, as well as in the modification of plastics. gunjalindustries.comnih.gov

The bromine and iodine atoms on the aromatic ring of this compound open up possibilities for creating novel materials with tailored properties through post-polymerization modification or by using them as cross-linking sites. For example, the molecule could be used to synthesize a polyester, and the pendant bromo and iodo groups on the polymer backbone could then be used as points for grafting other molecules or for creating cross-linked networks via coupling reactions. This approach could lead to materials with enhanced thermal stability, specific optical properties, or tailored chemical resistance.

Furthermore, the incorporation of heavy atoms like iodine and bromine into a polymer matrix is known to impart specific properties:

Increased Refractive Index: Materials containing heavy halogens often exhibit a high refractive index, making them potentially useful for optical applications such as coatings for lenses and optical fibers.

Flame Retardancy: Halogenated compounds are widely used as flame retardants. Incorporating this monomer into polymers could enhance their fire resistance.

X-ray Attenuation: The presence of heavy atoms increases the material's ability to absorb X-rays, a property that could be exploited in the development of radiation-shielding materials.

The ability to first form a polymer chain via the acyl chloride and then precisely modify it using the halogen handles provides a powerful platform for the rational design of advanced materials with properties customized for specific high-tech applications.

Q & A

Basic: What safety protocols are essential when handling 5-bromo-2-iodobenzoyl chloride in laboratory settings?

Answer:

- PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact. Respirators are recommended in high-concentration environments .

- First Aid : Immediate removal of contaminated clothing, thorough washing with water, and medical consultation after exposure. For inhalation, provide fresh air and artificial respiration if needed .

- Storage : Store in a locked, cool, dry area away from incompatible substances (e.g., bases, alcohols) to prevent hydrolysis or decomposition .

Basic: What synthetic routes are used to prepare this compound?

Answer:

- Precursor Bromination : Start with 2-iodobenzoic acid. Bromination in concentrated sulfuric acid at 60°C introduces the bromine substituent, yielding 5-bromo-2-iodobenzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride .

- Purification : Recrystallization from dichloromethane/hexane mixtures ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized for amidation using this compound?

Answer:

- Stoichiometry : Use a 1:1.1 molar ratio of acyl chloride to amine (e.g., isopropylamine) to minimize unreacted starting material. Triethylamine (2.2 eq) effectively scavenges HCl, improving yield .

- Solvent Choice : Dichloromethane is ideal due to its low polarity, which reduces side reactions like hydrolysis.

- Temperature : Reactions performed at 0–5°C minimize thermal degradation of sensitive intermediates .

Advanced: What analytical techniques confirm the structural integrity of derivatives?

Answer:

- NMR Spectroscopy : Key signals include aromatic protons (δ 7.69 ppm, J = 8.0 Hz for the ortho-substituted benzene) and isopropyl methyl groups (δ 1.29 ppm) in amide derivatives .

- HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 367.9122 for 5-bromo-2-iodo-N-isopropylbenzamide) to validate synthesis .

- IR Spectroscopy : Detect carbonyl stretches (~1642 cm⁻¹) and N-H stretches (~3255 cm⁻¹) .

Advanced: How can steric hindrance challenges be addressed in nucleophilic substitutions?

Answer:

- Catalyst Selection : Use bulky bases like DIPEA (diisopropylethylamine) to enhance nucleophilicity in hindered environments.

- Microwave-Assisted Synthesis : Accelerate reactions to overcome kinetic barriers, as demonstrated in analogous iodobenzamide syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, improving reaction efficiency .

Basic: What storage conditions prevent decomposition of this compound?

Answer:

- Moisture Control : Store under inert gas (argon/nitrogen) in airtight containers to avoid hydrolysis. Desiccants (e.g., molecular sieves) are recommended .

- Temperature : Keep at –20°C for long-term stability. Short-term storage at 4°C is acceptable if used within a week .

Advanced: How can competing side reactions during esterification be minimized?

Answer:

- Reagent Purity : Ensure anhydrous conditions and high-purity alcohols to avoid acyl chloride hydrolysis.

- Stepwise Addition : Add acyl chloride dropwise to the alcohol/base mixture to control exothermicity and reduce dimerization .

- Byproduct Analysis : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) to detect intermediates like 5-bromo-2-iodobenzoic acid .

Advanced: What computational methods predict reactivity trends for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.